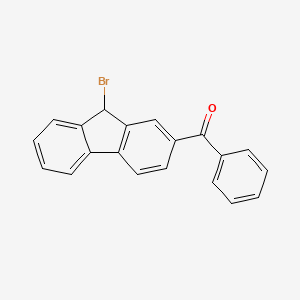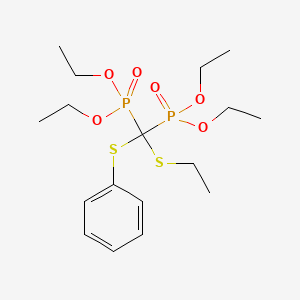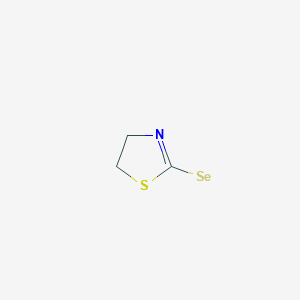
Thiazolidin-2-selone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolidin-2-selone is a heterocyclic compound characterized by a five-membered ring containing sulfur, nitrogen, and selenium atoms. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in the ring structure imparts distinct reactivity and biological activity, making it a valuable scaffold for drug development and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions: Thiazolidin-2-selone can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with carbon diselenide in the presence of a base, such as sodium hydroxide, to form the desired this compound. The reaction typically proceeds under mild conditions and yields the product in good purity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and reusable catalysts, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: Thiazolidin-2-selone undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones under appropriate conditions.
Reduction: Reduction reactions can convert this compound to its corresponding selenide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild to moderate conditions
Major Products Formed: The major products formed from these reactions include selenoxides, selenones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Thiazolidin-2-selone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and antioxidant properties, making it a potential candidate for drug development.
Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts for industrial processes
作用機序
The biological activity of thiazolidin-2-selone is primarily attributed to its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation.
Pathways Involved: this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. .
類似化合物との比較
Thiazolidin-2-selone can be compared with other similar compounds, such as thiazolidin-2-one and thiazolidin-2,4-dione:
Thiazolidin-2-one: This compound lacks the selenium atom and exhibits different reactivity and biological activity. It is commonly used in the synthesis of pharmaceuticals and agrochemicals.
Thiazolidin-2,4-dione: This compound contains an additional carbonyl group, which significantly alters its chemical properties and biological activity. .
Uniqueness of this compound: The presence of selenium in this compound imparts unique reactivity and biological activity, distinguishing it from other thiazolidine derivatives. This makes it a valuable scaffold for the development of new therapeutic agents and materials .
特性
CAS番号 |
63369-86-8 |
|---|---|
分子式 |
C3H4NSSe |
分子量 |
165.11 g/mol |
InChI |
InChI=1S/C3H4NSSe/c6-3-4-1-2-5-3/h1-2H2 |
InChIキー |
ZNKBREDDBIAHSC-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=N1)[Se] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)
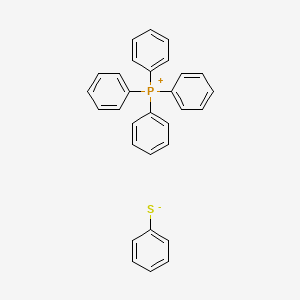

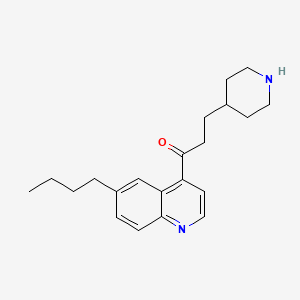
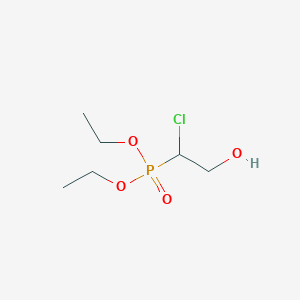
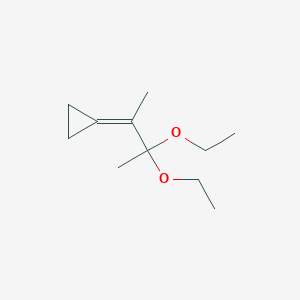
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
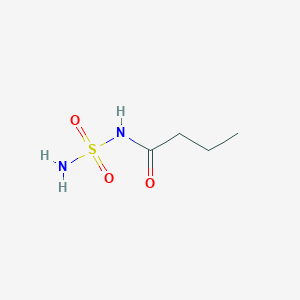
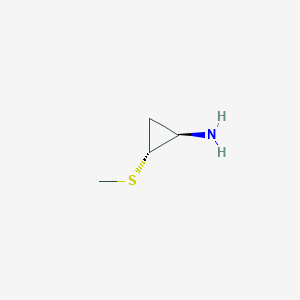
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
